Piperazine estronesulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine estronesulfate is synthesized from estrone through a sulfation reaction. The process involves the use of dimethylformamide/sulfur trioxide complex as the sulfating reactant and dimethylformamide as the solvent. This is followed by the addition of piperazine . The reaction is designed to produce high yields without excessive heat, thus avoiding discoloration and by-product formation .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process ensures high purity and quality of the final product, making it suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Piperazine estronesulfate undergoes various chemical reactions, including hydrolysis and enzymatic conversion. In the body, it is hydrolyzed into estrone, which can then be converted into estradiol by 17β-hydroxysteroid dehydrogenase .
Common Reagents and Conditions: The primary reagents used in the synthesis of this compound include dimethylformamide, sulfur trioxide, and piperazine . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products Formed: The major products formed from the reactions involving this compound are estrone
Properties
Molecular Formula |
C22H32N2O5S |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine |
InChI |
InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14?,15?,16?,18-;/m0./s1 |
InChI Key |
HZEQBCVBILBTEP-TWCWWGPMSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 |
Origin of Product |
United States |
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